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Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588 Get Quote

An objective analysis of clinical trial data for the SHP2 inhibitor TNO155, comparing its

performance as a monotherapy and in combination with other targeted agents in the treatment

of advanced solid tumors.

This guide provides a comprehensive comparison of TNO155, a selective, allosteric inhibitor of

SHP2, in clinical trial settings. We will delve into the quantitative data from key clinical trials,

outline the experimental protocols employed, and visualize the underlying biological pathways

and workflows to offer a clear perspective for researchers, scientists, and drug development

professionals.

Introduction to TNO155 and SHP2 Inhibition
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical

transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most

notably the RAS-MAPK pathway.[1][2] Dysregulation of SHP2 activity has been implicated in

the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

[2][3] TNO155 is an orally bioavailable, allosteric inhibitor of SHP2 that has been evaluated in

clinical trials as both a monotherapy and in combination with other anti-cancer agents.[4]

Preclinical data have suggested that combining TNO155 with other targeted therapies could

enhance anti-tumor activity and overcome resistance mechanisms.[5]
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The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a

key pathway regulating cell proliferation, survival, and differentiation.
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A simplified diagram of the SHP2 signaling pathway.

Clinical Trial Data: Monotherapy vs. Combination
Therapy
The following tables summarize the key efficacy and safety data from clinical trials of TNO155

as a monotherapy and in various combination regimens.
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Clinical
Trial (NCT
ID)

Therapy
Patient
Population

N
Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

CTNO155X2

101

(NCT031143

19)

TNO155

Monotherapy

Advanced

Solid Tumors
118 0%

20% (Stable

Disease)[4]

CTNO155B1

2101

(NCT040005

29)

TNO155 +

Spartalizuma

b

Advanced

Solid Tumors
57 1.8% 26.3%[6]

CTNO155B1

2101

(NCT040005

29)

TNO155 +

Ribociclib

Advanced

Solid Tumors
46 0% 13.0%[6]

KontRASt-01

(NCT046991

88)

TNO155 +

JDQ433

KRAS G12C+

NSCLC

(KRASi-

pretreated)

12 33.3% 66.7%[7]

KontRASt-01

(NCT046991

88)

TNO155 +

JDQ433

KRAS G12C+

NSCLC

(KRASi-

naïve)

12 33.3% 83.3%[7]

CTNO155X2

101

(NCT031143

19)

TNO155 +

Nazartinib

Advanced

Solid Tumors

(Expansion)

15 Not Reported

5.5 months

(Median

Duration of

SD)[8]
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Clinical Trial (NCT
ID)

Therapy
Most Common
TRAEs (All Grades)

Grade ≥3 TRAEs

CTNO155X2101

(NCT03114319)
TNO155 Monotherapy

Increased blood

creatine

phosphokinase (28%),

peripheral edema

(26%), diarrhea

(26%), acneiform

dermatitis (23%)[4]

Decreased platelets

(4%), increased AST

(3%), diarrhea (3%),

decreased neutrophils

(3%)[4]

CTNO155B12101

(NCT04000529)

TNO155 +

Spartalizumab

Increased AST,

increased ALT,

increased CPK,

anemia,

thrombocytopenia,

peripheral edema,

diarrhea[6]

26.3% (Any TRAE)[6]

CTNO155B12101

(NCT04000529)
TNO155 + Ribociclib

Thrombocytopenia,

anemia, increased

AST, increased ALT,

increased blood

CPK[9]

Not explicitly stated

for combination

KontRASt-01

(NCT04699188)
TNO155 + JDQ433

Increased AST (14%),

increased ALT (10%)

[7]

Increased ALT (2%)[7]

CTNO155X2101

(NCT03114319)
TNO155 + Nazartinib

Diarrhea,

thrombocytopenia,

peripheral edema,

anemia, increased

creatine

phosphokinase (>30%

of patients)[8]

Grade 4 decreased

platelet count, Grade

3 diarrhea (in 2

patients at highest

TNO155 dose)[8]
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Patient Population and Study Design
The clinical trials cited in this guide enrolled adult patients with advanced solid tumors who had

progressed on standard therapies.[4][5][10][11] The studies were typically Phase I or Ib/II,

open-label, multicenter trials with dose-escalation and expansion cohorts to determine the

safety, tolerability, and recommended dose for future studies.[4][5][11]
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A generalized workflow for the TNO155 clinical trials.
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Efficacy and Safety Assessment
Tumor response was primarily assessed using the Response Evaluation Criteria in Solid

Tumors version 1.1 (RECIST 1.1).[12][13][14] This involves measuring the size of target lesions

at baseline and at specified intervals during treatment.[15] Key response categories include:

Complete Response (CR): Disappearance of all target lesions.[12][14]

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

[12][14]

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to

qualify for Progressive Disease.[14]

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions

or the appearance of new lesions.[12][14]

Adverse events were graded according to the National Cancer Institute's Common Terminology

Criteria for Adverse Events (CTCAE).[16][17][18][19] This system provides a standardized

grading scale (1-5) for the severity of adverse events.[16][19]

Pharmacodynamic Assessments
Evidence of SHP2 inhibition was evaluated through the measurement of DUSP6 expression in

tumor samples.[4] DUSP6 is a downstream target of the MAPK pathway, and its suppression

indicates pathway inhibition.[20]

Conclusion
The available clinical trial data suggests that TNO155 as a monotherapy has limited anti-tumor

activity in a broad population of patients with advanced solid tumors, with the best-observed

response being stable disease.[4][21] However, in combination with other targeted agents,

particularly the KRAS G12C inhibitor JDQ433, TNO155 has demonstrated promising objective

response rates in specific, molecularly defined patient populations.[7] The safety profiles of the

combination therapies appear to be manageable and generally consistent with the individual

agents.[6] These findings support the continued investigation of TNO155 in rational

combination strategies to enhance therapeutic efficacy and overcome resistance to targeted
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therapies. Further studies are warranted to identify optimal combination partners and patient

populations who are most likely to benefit from SHP2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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